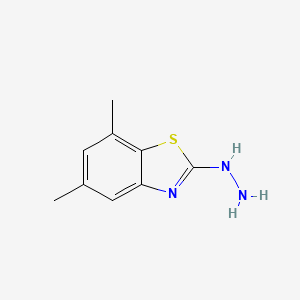

2-Hydrazino-5,7-dimethyl-1,3-benzothiazole

Description

Overview of Benzothiazole (B30560) Heterocycles in Academic Research

Benzothiazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their consistent presence in a wide array of biologically active compounds. nih.govnih.gov These structures are a common and integral feature of various natural products and pharmaceutical agents. researchgate.net The benzothiazole nucleus is considered a versatile starting point for the synthesis of larger, often bioactive, molecules. technoarete.org Its aromatic nature imparts high stability, while also providing reactive sites that are conducive to further chemical modifications. technoarete.org

The broad spectrum of pharmacological activities associated with benzothiazole derivatives has made them a focal point of extensive research. nih.govresearchgate.net These activities include, but are not limited to, anticancer, antimicrobial, antifungal, anti-inflammatory, analgesic, anti-HIV, antioxidant, anticonvulsant, antitubercular, and antidiabetic properties. researchgate.netcrimsonpublishers.com The ability of the extended π-delocalized system of benzothiazoles to interact with biological macromolecules like DNA is a key aspect of their therapeutic potential. researchgate.net

Importance of Hydrazino-Substituted Benzothiazoles as Privileged Chemical Scaffolds

The introduction of a hydrazino (-NHNH2) group to the benzothiazole core, creating hydrazino-substituted benzothiazoles, further enhances the chemical and biological significance of this scaffold. The hydrazino group is a reactive functional group that can participate in a variety of chemical reactions, such as condensation with aldehydes and ketones to form hydrazones. smolecule.com This reactivity allows for the synthesis of a diverse library of derivative compounds. researchgate.net

From a biological perspective, the hydrazino moiety is often associated with enhanced pharmacological activity. smolecule.com It can act as a key pharmacophore, interacting with various biological targets. smolecule.com For instance, the synthesis of benzothiazole-hydrazone analogues has been explored for their potential as H+/K+ ATPase inhibitors and anti-inflammatory agents. nih.gov The ability of the hydrazino group to form stable complexes with metal ions also opens up applications in analytical chemistry. smolecule.com

Scope and Research Objectives for 2-Hydrazino-5,7-dimethyl-1,3-benzothiazole Investigations

While extensive research exists for the broader benzothiazole and hydrazino-benzothiazole families, specific investigations into this compound are more focused. The primary objectives for studying this particular compound would revolve around understanding how the specific substitution pattern—two methyl groups at the 5 and 7 positions—influences its physicochemical properties and biological activities.

Key research goals would include:

Synthesis and Characterization: Developing efficient synthetic routes for this compound and thoroughly characterizing its structure and properties using modern analytical techniques.

Chemical Reactivity Studies: Exploring the reactivity of the hydrazino group in this specific methylated environment to synthesize novel derivatives.

Biological Screening: Evaluating the compound and its derivatives for a range of potential pharmacological activities, building upon the known bioactivities of the parent scaffold.

Structure-Activity Relationship (SAR) Studies: Determining how the presence and position of the dimethyl groups on the benzene (B151609) ring affect the biological efficacy and selectivity compared to other substituted hydrazino-benzothiazoles.

The table below provides a summary of key chemical identifiers for related benzothiazole compounds, which serve as a reference for the study of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Hydrazino-1,3-benzothiazole | C7H7N3S | 165.22 | 615-21-4 keyorganics.netcymitquimica.com |

| This compound | Not explicitly found | Not explicitly found | 872696-08-7 chemdict.com |

| 2-Hydrazino-5-(trifluoromethyl)-1,3-benzothiazole | C8H6F3N3S | 233.22 | Not explicitly found smolecule.com |

| 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide | C8H9N5OS | 223.26 | 924869-07-8 nih.gov |

| 5-Hydrazino-2-methyl-1,3-benzothiazole | C8H9N3S | 179.24 | 90223-51-1 nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(5,7-dimethyl-1,3-benzothiazol-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S/c1-5-3-6(2)8-7(4-5)11-9(12-10)13-8/h3-4H,10H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVJDYLEVAPBJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)NN)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Hydrazino 5,7 Dimethyl 1,3 Benzothiazole and Its Derivatives

Direct Synthesis of 2-Hydrazino-1,3-benzothiazole Derivatives

The formation of the 2-hydrazino-1,3-benzothiazole core can be achieved through several key synthetic routes. These pathways often begin with readily available benzothiazole (B30560) precursors.

A prevalent and direct method for synthesizing 2-hydrazinobenzothiazole (B1674376) derivatives involves a nucleophilic substitution reaction using 2-mercaptobenzothiazole (B37678) as the starting material. researchgate.net This process typically involves refluxing 2-mercaptobenzothiazole or its substituted analogues with hydrazine (B178648) hydrate (B1144303). researchgate.netresearchgate.net The reaction proceeds through the displacement of the mercapto group by the hydrazine moiety, with hydrogen sulfide (B99878) being liberated as a byproduct. researchgate.net This method is effective for producing various 2-hydrazinobenzothiazoles. nih.gov

For example, the synthesis of the parent 2-hydrazinobenzothiazole is accomplished by refluxing a mixture of 2-mercaptobenzothiazole with 80% hydrazine hydrate for several hours. researchgate.netresearchgate.net After cooling, the product is often recrystallized from a solvent like ethanol (B145695). researchgate.net This fundamental reaction provides a reliable pathway to the core structure needed for further derivatization.

Table 1: Synthesis of 2-Hydrazinobenzothiazole from 2-Mercaptobenzothiazole

| Precursor | Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2-Mercaptobenzothiazole | Hydrazine Hydrate (80%) | None | Reflux, 4 hours | 2-Hydrazinobenzothiazole | researchgate.netresearchgate.net |

Beyond the use of mercaptan precursors, alternative strategies exist for introducing the 2-hydrazino group. One notable method is an "exchange amination" process, which starts from 2-aminobenzothiazole (B30445) derivatives. google.com In this approach, a 2-aminobenzothiazole is reacted with hydrazine in the presence of an acid catalyst, such as hydrazine monohydrochloride or acetic acid. google.com This reaction effectively exchanges the amino group for a hydrazino group and has been shown to produce high yields, for instance, in the conversion of 2-aminobenzothiazole to 2-hydrazinobenzothiazole in ethylene (B1197577) glycol at 140°C. google.com

Another pathway involves a multi-step sequence starting from substituted anilines. nih.gov This method includes the oxidative cyclization of an aniline (B41778) derivative with ammonium (B1175870) thiocyanate (B1210189) and bromine to form a 2-aminobenzothiazole, followed by hydrazinolysis to yield the desired 6-substituted 2-hydrazinylbenzothiazole. nih.gov

Synthesis of Novel 2-Hydrazino-5,7-dimethyl-1,3-benzothiazole Derivatives

The reactive hydrazino group of this compound is a versatile handle for constructing a variety of new derivatives. Condensation and cyclization reactions are the primary tools for this molecular elaboration.

2-Hydrazinobenzothiazole derivatives readily undergo condensation reactions with various aldehydes and ketones to form the corresponding hydrazones, which are a class of Schiff bases. nih.govnih.gov These reactions are typically carried out by refluxing the hydrazino-benzothiazole with the carbonyl compound in a suitable solvent, such as ethanol, often with a catalytic amount of acid like glacial acetic acid. nih.govnih.gov The formation of the hydrazone is confirmed by the appearance of a characteristic imine group (–N=CH–) signal in spectroscopic analyses. nih.gov This straightforward reaction allows for the introduction of a wide range of substituents onto the benzothiazole scaffold.

For instance, 2-hydrazino-6-methylbenzothiazole has been reacted with various substituted acetophenones (ketones) to produce a series of hydrazone analogs. nih.gov Similarly, 2-hydrazinyl-7-methylbenzo[d]thiazole has been condensed with a diverse set of aldehydes to afford the corresponding Schiff bases in high yields. nih.gov

Table 2: Examples of Schiff Base (Hydrazone) Synthesis

| Hydrazine Derivative | Carbonyl Compound | Solvent | Conditions | Product Class | Reference |

|---|---|---|---|---|---|

| 2-Hydrazino-6-methylbenzothiazole | 3-Nitroacetophenone | Absolute Ethanol | Reflux, 8 hours, cat. Acetic Acid | 2-{(Aryl)-1'-ethylidene}-hydrazinyl-6-methylbenzo-1,3-thiazole | nih.gov |

| 2-Hydrazino-6-methylbenzothiazole | 4-Bromoacetophenone | Absolute Ethanol | Reflux, 8 hours, cat. Acetic Acid | 2-{(Aryl)-1'-ethylidene}-hydrazinyl-6-methylbenzo-1,3-thiazole | nih.gov |

| 2-Hydrazinyl-7-methylbenzo[d]thiazole | Various Aldehydes | Ethanol | Reflux, 3-4 hours, cat. Acetic Acid | Benzo[d]thiazole-hydrazones | nih.gov |

The hydrazino moiety is a key precursor for building fused heterocyclic rings onto the benzothiazole framework. These cyclization reactions lead to complex, polycyclic systems of significant chemical interest.

Triazoles: 2-Hydrazinobenzothiazoles are valuable starting materials for synthesizing fused triazole systems. One common method is the reaction with ortho esters or carboxylic acids to form s-triazolo[3,4-b]benzothiazoles. google.com Another approach involves the condensation of 2-hydrazinobenzothiazoles with oxadiazoles (B1248032) in dry pyridine, which proceeds via a ring-opening/ring-closure mechanism to yield 1,2,4-triazoles. nih.govnih.gov Additionally, thiosemicarbazide (B42300) derivatives, prepared from the hydrazine, can be cyclized in alkaline media to give triazoles. researchgate.net

Pyrazoles: Pyrazole rings can be fused or attached to the benzothiazole core through cyclization reactions. For example, refluxing 2-hydrazinylbenzothiazoles with 2-(3-substitutedbenzoyl)-(1H)-indene-1,3(2H)-diones in ethanol and glacial acetic acid leads to the formation of benzothiazolylindenopyrazoles. researchgate.net Condensing 2-hydrazinobenzothiazole with acetylacetone (B45752) is another route to produce the corresponding 2-(1-pyrazolyl) derivative. oup.com

Other Fused Systems: The reactivity of the hydrazine group allows for the creation of other fused heterocycles. Reaction with dicarboxylic acid anhydrides produces N'-substituted monohydrazides, which can be subsequently treated with acetic anhydride (B1165640) to yield cyclic N'-acetylated derivatives. chemicalpapers.com

Table 3: Examples of Cyclization Reactions

| Reactant | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 2-Hydrazinobenzothiazole | Oxadiazoles | 1,2,4-Triazole | nih.gov |

| 2-Hydrazinobenzothiazole | Ortho ester (R-C(O-alkyl)₃) | s-Triazolo[3,4-b]benzothiazole | google.com |

| 2-Hydrazinylbenzothiazole | 2-(Benzoyl)-(1H)-indene-1,3(2H)-dione | Benzothiazolylindenopyrazole | researchgate.net |

| 2-Hydrazinobenzoxazole / -benzimidazole | Acetylacetone | 2-(1-Pyrazolyl) derivative | oup.com |

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient protocols. In the synthesis of benzothiazole derivatives, green chemistry principles are increasingly being applied. mdpi.com These approaches focus on minimizing waste, avoiding hazardous solvents, and reducing reaction times and energy consumption. researchgate.netmdpi.com

Methodologies relevant to the synthesis of this compound derivatives include:

Microwave Irradiation: Microwave-assisted synthesis has been shown to be an efficient, rapid, and solvent-free method for preparing 2-substituted benzothiazoles, significantly reducing reaction times compared to conventional heating. mdpi.com

Novel Catalysts: The use of reusable, heterogeneous catalysts such as SnP₂O₇ or nano-flakes of ZnCl₂ supported on nano-hydroxyapatite can lead to high yields and short reaction times in condensation reactions, with the added benefit that the catalyst can be recovered and reused. mdpi.comnih.gov

Green Solvents: Employing water or glycerol (B35011) as reaction solvents, or performing reactions under solvent-free conditions, aligns with green chemistry goals by reducing reliance on volatile and often toxic organic solvents. nih.govorgchemres.org

Visible-Light Promotion: Visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes under an air atmosphere represents an energy-efficient and sustainable approach. mdpi.com

While many of these green methods have been reported for the synthesis of the core benzothiazole ring, their application to the derivatization of 2-hydrazinobenzothiazoles, such as in Schiff base formation or cyclization, is a logical and desirable extension to create more sustainable synthetic pathways. researchgate.netmdpi.com

Reaction Mechanism Elucidation in Synthetic Transformations

The synthesis of this compound and its subsequent derivatives primarily involves nucleophilic substitution and condensation reactions. A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and expanding the synthetic utility of this heterocyclic scaffold.

Synthesis of this compound via Nucleophilic Aromatic Substitution

The formation of this compound can be achieved through a process known as exchange amination, which is a type of nucleophilic aromatic substitution. In this reaction, a suitable precursor, 5,7-dimethyl-2-aminobenzothiazole, is treated with hydrazine hydrate in the presence of a hydrazine salt, such as hydrazine monohydrochloride. google.com

The reaction is believed to proceed through the following steps:

Protonation of the Leaving Group: The acidic conditions generated by the hydrazine salt lead to the protonation of the 2-amino group of the 5,7-dimethyl-2-aminobenzothiazole. This protonation converts the amino group into a better leaving group (a neutral ammonia (B1221849) molecule upon departure) by reducing its basicity.

Nucleophilic Attack: Hydrazine, a potent nucleophile, attacks the electrophilic C2 carbon of the benzothiazole ring. This attack results in the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. The aromaticity of the benzothiazole ring is temporarily disrupted in this intermediate.

Departure of the Leaving Group: The tetrahedral intermediate is unstable and collapses to restore the aromaticity of the benzothiazole ring. This is achieved by the elimination of the protonated amino group as ammonia.

Deprotonation: The final step involves the deprotonation of the newly introduced hydrazino group to yield the stable this compound.

The role of the acid catalyst is critical in this transformation. It is believed to not only activate the substrate by protonating the leaving group but also to favor the desired reaction by forming hydrazinium (B103819) ions in the reaction mixture. google.com

Synthesis of 2-Hydrazinobenzothiazole from 2-Mercaptobenzothiazole

An alternative pathway to the 2-hydrazinobenzothiazole core involves the reaction of a 2-mercaptobenzothiazole with hydrazine hydrate. This reaction also proceeds via a nucleophilic substitution mechanism, where the thiol group (-SH) or its corresponding thiolate anion (-S⁻) acts as the leaving group. The reaction is typically carried out under reflux conditions. researchgate.net

The proposed mechanism involves:

Nucleophilic Attack: Hydrazine attacks the C2 carbon of the benzothiazole ring, which is bonded to the sulfur atom.

Formation of a Tetrahedral Intermediate: Similar to the exchange amination process, a tetrahedral intermediate is formed.

Elimination of the Leaving Group: The intermediate collapses with the expulsion of the mercapto group, which is released as hydrogen sulfide (H₂S) or a related sulfur species.

Transformations of the Hydrazino Group: Synthesis of Derivatives

The hydrazino group in this compound is a versatile functional handle that allows for the synthesis of a wide array of derivatives, primarily through condensation reactions with carbonyl compounds.

Formation of Hydrazones:

One of the most common transformations is the reaction with aldehydes and ketones to form the corresponding hydrazones. This reaction is a classic example of a nucleophilic addition-elimination reaction at the carbonyl group.

The mechanism proceeds as follows:

Nucleophilic Addition: The terminal nitrogen atom of the hydrazino group, being the more nucleophilic nitrogen, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, resulting in a neutral carbinolamine intermediate.

Protonation of the Hydroxyl Group: Under acidic or basic catalysis, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water).

Elimination of Water: The lone pair of electrons on the adjacent nitrogen atom assists in the elimination of a water molecule, leading to the formation of a C=N double bond and the final hydrazone product.

The general reaction conditions and outcomes for the synthesis of hydrazone derivatives are summarized in the table below.

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Reaction Conditions | Product |

|---|---|---|---|

| This compound | Aromatic Aldehyde | Ethanol, Reflux | N'-(Arylmethylene)-5,7-dimethyl-1,3-benzothiazol-2-yl)hydrazone |

| This compound | Aromatic Ketone | Ethanol, Glacial Acetic Acid (catalyst), Reflux | N'-(1-Arylethylidene)-5,7-dimethyl-1,3-benzothiazol-2-yl)hydrazone |

| This compound | Aliphatic Aldehyde | Methanol, Room Temperature | N'-(Alkylidene)-5,7-dimethyl-1,3-benzothiazol-2-yl)hydrazone |

| This compound | Aliphatic Ketone | Methanol, Acetic Acid (catalyst), Reflux | N'-(1-Alkylethylidene)-5,7-dimethyl-1,3-benzothiazol-2-yl)hydrazone |

These mechanistic insights are fundamental for the rational design and synthesis of novel this compound derivatives with tailored properties for various scientific applications.

Advanced Spectroscopic and Structural Characterization of 2 Hydrazino 5,7 Dimethyl 1,3 Benzothiazole Analogues

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in determining the molecular structure and properties of 2-hydrazino-5,7-dimethyl-1,3-benzothiazole analogues. Techniques such as NMR, FT-IR, UV-Vis, and mass spectrometry provide complementary information, offering a comprehensive understanding of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For analogues of this compound, ¹H and ¹³C NMR spectra provide characteristic signals that confirm their structure.

In ¹H NMR spectra of related benzothiazole (B30560) hydrazone derivatives, the proton of the hydrazone's –NH functionality typically appears as a distinct signal. researchgate.net Aromatic protons of the benzothiazole motif generally resonate in the downfield region, typically between 7.14 and 8.6 ppm. researchgate.net For the target compound, this compound, one would expect to see signals for the two methyl groups in the aliphatic region, and distinct signals for the two remaining aromatic protons on the benzene (B151609) ring, in addition to the resonances for the hydrazino (-NHNH₂) protons.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectra of benzazole compounds are used to study their tautomeric equilibrium in solution. mdpi.com The chemical shifts of the carbon atoms in the benzothiazole ring, particularly the C2 carbon attached to the hydrazino group, are of significant diagnostic value.

Table 1: Representative ¹H NMR Spectral Data for Benzothiazole Analogues Data presented is for analogous structures, not the specific subject compound.

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.14 - 8.6 | Multiplet |

| NH Proton | 4.3 | Broad Singlet |

| NH₂ Protons | 3.34 | Singlet |

| CH (pyrimidine ring) | 5.20 | Singlet |

Source: Data compiled from studies on various benzothiazole derivatives. researchgate.netresearchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In the analysis of 2-hydrazinobenzothiazole (B1674376) analogues, FT-IR spectra show distinct absorption bands that are crucial for structural confirmation. researchgate.net

Key vibrational bands include the N-H stretching frequencies of the hydrazino group. Typically, the asymmetric and symmetric stretching vibrations for the NH₂ group appear around 3342 cm⁻¹ and 3232 cm⁻¹, respectively. researchgate.net A separate absorption band around 3101 cm⁻¹ can be attributed to the N-H stretching of the secondary amine in the hydrazino moiety. researchgate.net The C=N stretching vibration within the benzothiazole ring is also a characteristic feature, often observed in the 1412-1513 cm⁻¹ range. researchgate.net For this compound, additional bands corresponding to the C-H stretching and bending of the methyl groups would also be expected.

Table 2: Characteristic FT-IR Absorption Bands for 2-Hydrazinobenzothiazole Analogues

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H Asymmetric Stretch (NH₂) | ~3342 |

| N-H Symmetric Stretch (NH₂) | ~3232 |

| N-H Stretch (NH) | ~3101 |

| C=N Stretch (Benzothiazole ring) | 1412 - 1513 |

| C-H Aromatic Stretch | ~3050 |

Source: Data from studies on 2-hydrazinobenzothiazole derivatives. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromic Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Benzothiazole-hydrazone chromophores are known to display electronic absorption bands in the range of 358–428 nm. researchgate.net The position of the maximum absorption wavelength (λ_max) is influenced by the molecular structure and the solvent environment.

Many thiazole-hydrazone derivatives exhibit solvatochromism, where the color of the compound changes with the polarity of the solvent. researchgate.netchimicatechnoacta.ru These compounds typically show a positive solvatochromic effect, meaning there is a bathochromic (red) shift in the λ_max as the polarity of the solvent increases. researchgate.netresearchgate.net This behavior is attributed to the differential stabilization of the ground and excited states of the molecule by the solvent. For instance, in a study of related compounds, the largest λ_max was observed in highly polar solvents like DMF and DMSO. researchgate.net This indicates a charge-transfer character for the electronic transition.

Table 3: Solvatochromic Data for an Analogous Thiazole-Hydrazone Derivative

| Solvent | Polarity | λ_max (nm) |

| n-Hexane | Non-polar | ~380 |

| Toluene | Non-polar | ~390 |

| Ethyl Acetate | Polar aprotic | ~395 |

| Acetonitrile (ACN) | Polar aprotic | ~400 |

| Ethanol (B145695) (EtOH) | Polar protic | ~405 |

| Methanol (MeOH) | Polar protic | ~410 |

| DMSO | Polar aprotic | ~420 |

| DMF | Polar aprotic | ~425 |

Source: Representative data compiled from studies on thiazole-hydrazone conjugates. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions, which allows for the determination of the molecular weight and elemental composition of a compound. For derivatives of 2-hydrazinobenzothiazole, mass spectrometry is a key tool for confirming their synthesis and identity. chimicatechnoacta.ru

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺) corresponding to the exact mass of the compound. For this compound (C₉H₁₁N₃S), the calculated molecular weight is approximately 193.27 g/mol . Therefore, a strong signal at m/z ≈ 193 would be anticipated, confirming the molecular formula. Further fragmentation patterns in the mass spectrum can provide additional structural information.

Solid-State Structural Elucidation

While spectroscopic techniques provide data on molecular structure in solution or the gas phase, solid-state methods like X-ray diffraction offer precise information about the arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline compound. Analysis of a closely related analogue, 2-Hydrazinyl-4-methyl-1,3-benzothiazole, provides valuable insights into the likely solid-state structure of this compound.

Studies on this analogue reveal that the molecule is nearly planar, with the benzene and thiazole (B1198619) rings being almost coplanar. nih.gov This planarity facilitates crystal packing. The crystal structure is stabilized by intermolecular hydrogen bonds, specifically N—H···N interactions, which link adjacent molecules to form sheets within the crystal lattice. nih.gov It is highly probable that this compound would adopt a similar planar conformation and exhibit comparable hydrogen bonding patterns in its crystalline state.

Table 4: Crystallographic Data for the Analogue 2-Hydrazinyl-4-methyl-1,3-benzothiazole

| Parameter | Value |

| Chemical Formula | C₈H₉N₃S |

| Crystal System | Monoclinic |

| Space Group | P2(1) |

| a (Å) | 3.893 (2) |

| b (Å) | 7.312 (4) |

| c (Å) | 14.137 (8) |

| β (°) | 93.416 (13) |

| Volume (ų) | 401.7 (4) |

| Z | 2 |

| Hydrogen Bonds | N—H···N |

Source: Acta Crystallographica Section E: Structure Reports Online. nih.gov

Powder X-ray Diffraction (XRD)

Powder X-ray Diffraction (XRD) is a pivotal technique for the structural characterization of crystalline materials. While specific powder XRD patterns for this compound are not extensively documented in publicly available literature, valuable structural insights can be drawn from single-crystal X-ray diffraction studies of its close analogues. These studies reveal fundamental crystallographic parameters that are crucial for understanding the solid-state arrangement of this class of compounds.

The crystal structures of two key analogues, the parent compound benzothiazol-2-yl-hydrazine and the methylated derivative 2-Hydrazinyl-4-methyl-1,3-benzothiazole, have been elucidated. Both compounds are reported to crystallize in the monoclinic system, a common crystal system for organic molecules. researchgate.netnih.gov The five-membered thiazole ring is consistently found to be coplanar with the fused benzene ring. researchgate.net

In the crystal lattice of 2-Hydrazinyl-4-methyl-1,3-benzothiazole, molecules are linked by N—H⋯N hydrogen bonds, which generate sheets in the (001) plane. nih.gov Similarly, the crystal structure of benzothiazol-2-yl-hydrazine is stabilized by two intermolecular N-H···N hydrogen bonded interactions. researchgate.net These structural motifs are fundamental to the supramolecular assembly of these molecules in the solid state.

A comparison of the crystallographic data for these analogues provides a foundational understanding of the structural properties of substituted 2-hydrazinobenzothiazoles.

| Parameter | benzothiazol-2-yl-hydrazine | 2-Hydrazinyl-4-methyl-1,3-benzothiazole |

|---|---|---|

| Molecular Formula | C₇H₇N₃S | C₈H₉N₃S |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/n | P2₁ |

| a (Å) | 10.842(9) | 3.893(2) |

| b (Å) | 5.750(7) | 7.312(4) |

| c (Å) | 12.964(6) | 14.137(8) |

| β (°) | 110.13(6) | 93.416(13) |

| Volume (ų) | 758.8(11) | 401.7(4) |

| Z (molecules/unit cell) | 4 | 2 |

Elemental Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound, providing experimental validation of its chemical formula. For novel synthesized compounds like this compound and its analogues, this analysis is crucial for confirming their identity and purity.

The analysis typically involves the combustion of a small, precisely weighed sample to convert the constituent elements into simple gaseous compounds (e.g., CO₂, H₂O, N₂), which are then quantified. The results are presented as the weight percentage of each element (Carbon, Hydrogen, Nitrogen, and sometimes Sulfur).

For the target compound, this compound, the molecular formula is C₉H₁₁N₃S. Based on this formula, the theoretical elemental composition can be calculated. Research on related hydrazinyl-thiazole derivatives indicates that the experimentally found values from elemental analysis are generally in good agreement with the calculated values, typically within a ±0.4% margin, which is an accepted standard for establishing analytical purity. nih.govnih.gov

The calculated versus expected experimental values for the elemental composition of this compound are presented below.

| Element | Symbol | Theoretical (%) | Expected Experimental Range (%) |

|---|---|---|---|

| Carbon | C | 52.15 | 51.75 - 52.55 |

| Hydrogen | H | 5.35 | 4.95 - 5.75 |

| Nitrogen | N | 20.27 | 19.87 - 20.67 |

| Sulfur | S | 15.47 | 15.07 - 15.87 |

Computational and Theoretical Investigations of 2 Hydrazino 5,7 Dimethyl 1,3 Benzothiazole Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. mdpi.com This approach is widely used to analyze benzothiazole (B30560) derivatives, providing a balance between computational cost and accuracy. scirp.orgugm.ac.id Methodologies like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets such as 6-311G(d,p) or 6-31+G(d,p) are commonly employed to investigate the properties of these heterocyclic systems. mdpi.comscirp.org

The initial step in a DFT study is the geometry optimization of the molecule, which determines its most stable three-dimensional conformation. For benzothiazole derivatives, DFT calculations provide precise predictions of bond lengths, bond angles, and dihedral angles. nbu.edu.sa

In a typical study of a benzothiazole derivative, the optimized geometry reveals the planarity of the fused ring system and the orientation of the substituent groups. nbu.edu.sa For 2-Hydrazino-5,7-dimethyl-1,3-benzothiazole, optimization would clarify the spatial arrangement of the hydrazino and dimethyl groups relative to the benzothiazole core. The calculated bond lengths, such as those for C-C, C-N, and C-S bonds within the heterocyclic ring, are generally in good agreement with experimental data where available. nbu.edu.sa For instance, C=N bond lengths in the thiazole (B1198619) ring are influenced by substituents, with variations reflecting changes in electron distribution. nbu.edu.sa

Table 1: Representative Theoretical Structural Parameters for Benzothiazole Derivatives This table presents typical bond length and angle ranges observed in DFT studies of substituted benzothiazoles. Specific values for this compound would require a dedicated computational study.

| Parameter | Typical Calculated Value Range | Reference System |

| C=N bond length (thiazole ring) | 1.29 Å - 1.35 Å | Substituted 1,3-benzothiazoles nbu.edu.sa |

| C-S bond length (thiazole ring) | 1.75 Å - 1.80 Å | Substituted 1,3-benzothiazoles nbu.edu.sa |

| C-C bond length (benzene ring) | 1.39 Å - 1.48 Å | Substituted 1,3-benzothiazoles nbu.edu.sa |

| C-N-C bond angle | ~110° - 115° | Heterocyclic systems |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. mdpi.com A smaller energy gap suggests that the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov In studies of benzothiazole derivatives, the HOMO is often distributed over the benzothiazole ring and electron-donating substituents, while the LUMO may be localized on the core or electron-withdrawing groups. rsc.orgresearchgate.net For this compound, the electron-donating hydrazino and methyl groups would be expected to influence the HOMO energy and distribution significantly. kbhgroup.in

Table 2: Illustrative Frontier Molecular Orbital Energies for Benzothiazole Analogs This table shows representative HOMO, LUMO, and energy gap values from DFT calculations on substituted benzothiazoles to illustrate typical electronic properties.

| Compound System | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Substituted Benzothiazole 1 | -6.2 | -1.5 | 4.7 |

| Substituted Benzothiazole 2 | -5.9 | -1.3 | 4.6 |

| Substituted Benzothiazole 3 | -6.5 | -2.0 | 4.5 |

Data compiled from typical values found in computational studies of benzothiazole derivatives. mdpi.com

Based on HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. mdpi.com These indices, derived from conceptual DFT, provide a quantitative measure of various aspects of reactivity. researchgate.net

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Chemical Hardness (η = (I - A) / 2): Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. scirp.org

Chemical Softness (S = 1 / 2η): The reciprocal of hardness; soft molecules are more reactive. scirp.org

Electronegativity (χ = (I + A) / 2): The power of an atom to attract electrons. scirp.org

Electrophilicity Index (ω = μ² / 2η, where μ = -χ): Measures the ability of a species to accept electrons. mdpi.com

These descriptors are invaluable for comparing the reactivity of a series of related compounds. mdpi.com Local reactivity descriptors, such as Fukui functions, can also be calculated to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. ccsenet.org For this compound, the nitrogen atoms of the hydrazino group and the thiazole ring, as well as specific carbon atoms, would be key sites of interest. ccsenet.org

DFT calculations are highly effective for predicting spectroscopic properties, which can then be compared with experimental data to validate the computational model.

IR Spectroscopy: Vibrational frequencies can be calculated to predict the infrared spectrum. This helps in the assignment of experimental IR bands to specific vibrational modes, such as C-H, N-H, C=N, and C-S stretching and bending vibrations. core.ac.uk

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. mdpi.comunifr.ch These theoretical values are often in excellent agreement with experimental spectra, aiding in the structural elucidation of complex molecules. scielo.org.za

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. mdpi.comresearchgate.net This allows for the assignment of electronic transitions, typically π→π* or n→π* transitions within the molecule. researchgate.net

The hydrazino group in this compound allows for the possibility of tautomerism, particularly the azo-hydrazone tautomerism if it forms derivatives. researchgate.net This phenomenon is common in azo dyes containing hydroxyl or amino groups ortho or para to the azo linkage. researchgate.net DFT calculations can model the different tautomeric forms (azo and hydrazone) and determine their relative stabilities by comparing their total energies. acs.org The calculations can also model the transition state for the tautomeric conversion, providing the energy barrier for the process. The relative stability of tautomers can be influenced by the solvent, pH, and temperature, effects which can also be modeled computationally. researchgate.netrsc.org For many heterocyclic systems, the hydrazone form is found to be more stable. acs.org

Molecular Docking Simulations for Biomolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjarr.com It is extensively used in drug discovery to understand how a ligand, such as a benzothiazole derivative, might interact with a biological target, typically a protein or enzyme. biointerfaceresearch.com Benzothiazole derivatives are known to exhibit a wide range of biological activities, and docking studies can elucidate their mechanism of action at a molecular level. nih.govresearchgate.net

The process involves placing the optimized 3D structure of the ligand (this compound) into the active site of a target protein. An algorithm then samples different conformations and orientations of the ligand, scoring them based on binding affinity or energy. wjarr.com Common targets for benzothiazole derivatives include enzymes like dihydroorotase, DNA gyrase, and various protein kinases. researchgate.netnih.gov

The results of a docking simulation provide a binding score (e.g., in kcal/mol), which estimates the binding affinity, and a detailed view of the intermolecular interactions. biointerfaceresearch.com These interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues of the protein's active site. nih.gov For this compound, the hydrazino group would be a likely hydrogen bond donor/acceptor, while the aromatic benzothiazole core could participate in hydrophobic and stacking interactions. Such studies are crucial for structure-activity relationship (SAR) analysis and for designing more potent and selective inhibitors. nih.gov

Prediction of Ligand-Receptor Binding Modes

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method estimates the binding affinity and geometry by simulating the ligand-receptor interaction at a molecular level. For derivatives of the benzothiazole and hydrazinyl-thiazole scaffold, docking studies have been instrumental in identifying potential biological targets and elucidating binding mechanisms. nih.govnih.gov

The process involves preparing the 3D structures of both the ligand (e.g., this compound) and the receptor, followed by a conformational search in which the ligand's translational, rotational, and torsional degrees of freedom are explored within the receptor's active site. A scoring function then calculates the binding energy (often expressed as ΔG in kcal/mol), with lower values indicating a more favorable interaction. f1000research.com

Studies on related benzothiazole-hydrazone analogs have successfully used molecular docking to predict binding to targets like H+/K+ ATPase and VEGFR-2 kinase. nih.govresearchgate.net These studies reveal critical interactions, such as hydrogen bonds formed by the hydrazone moiety with key amino acid residues like ASP1044 in the receptor's active site. researchgate.net Similarly, docking of 2-hydrazinyl-thiazole derivatives into the active site of enzymes like lanosterol (B1674476) C14α-demethylase has shown that the hydrazone bridge can significantly improve affinity compared to analogs lacking this feature. nih.gov

| Compound Class | Receptor Target (PDB ID) | Top Docking Score (ΔG, kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Benzothiazole-hydroxamic acid hybrids | HDAC8 (1T69) | -9.46 | Not Specified | f1000research.com |

| 2-Hydrazinyl-4-phenyl-1,3-thiazoles | Lanosterol C14α-demethylase | -9.11 | Not Specified | nih.gov |

| Benzothiazole-hydrazone analogues | H+/K+ ATPase | -8.91 | Not Specified | nih.gov |

| Benzothiazole derivatives | VEGFR-2 Kinase (2XIR) | -9.30 | ASP1044, LYS868 | researchgate.net |

| Hydrazinylthiazole-5-carbaldehydes | Human Serum Albumin (1AO6) | -6.87 | Not Specified | nih.gov |

Elucidation of Molecular Recognition Mechanisms

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent forces. It is the foundation of biological processes, dictating how a ligand identifies and binds to its specific receptor. Computational studies provide a dynamic and detailed picture of these recognition events.

For the this compound system, the key structural features governing recognition would include:

The Hydrazino Group: This moiety is a potent hydrogen bond donor and acceptor, capable of forming strong, directional interactions with polar residues in a receptor's active site. nih.gov

The Benzothiazole Core: The fused aromatic ring system can participate in π-π stacking and hydrophobic interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. biointerfaceresearch.com

The Methyl Groups: The 5,7-dimethyl substitutions contribute to the molecule's lipophilicity and can fit into specific hydrophobic pockets within the binding site, enhancing binding affinity and potentially conferring selectivity.

Computational analyses, such as molecular docking and dynamics, map these interactions precisely. For instance, docking studies on benzothiazole-thiazole hybrids designed as p56lck inhibitors revealed that nitrogen atoms in the heterocyclic core are crucial for hydrogen bonding with the backbone of MET319 in a hydrophobic pocket. biointerfaceresearch.com Such insights are fundamental to understanding the structure-activity relationship (SAR) and guide the design of more potent and selective molecules. nih.gov

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the movements of atoms over time. nih.gov This technique is crucial for assessing the stability of a predicted binding pose and understanding the conformational flexibility of both the ligand and the receptor. tandfonline.com

A typical MD simulation protocol for a ligand-receptor complex involves several steps:

Minimization: The initial complex structure is energy-minimized to remove steric clashes.

Heating: The system's temperature is gradually increased to a physiological value (e.g., 300 K).

Equilibration: The system is allowed to stabilize at the target temperature and pressure.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which atomic trajectories are recorded for analysis. biointerfaceresearch.com

Analysis of the MD trajectory provides valuable information on the stability and dynamics of the system. For example, in studies of benzothiazole derivatives, MD simulations lasting up to 200 ns have been used to confirm the stability of the ligand within the binding site of targets like the LasR protein. nih.gov Key parameters analyzed include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the protein. nih.gov These simulations can confirm whether the key interactions predicted by docking are maintained over time, thus validating the proposed binding mode. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical correlation between the chemical structures of a set of compounds and their biological activities. laccei.org By identifying the physicochemical properties, or "descriptors," that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized molecules. nih.gov

For a series of compounds based on the this compound scaffold, a QSAR study would involve:

Data Set Compilation: Assembling a group of structurally related compounds with experimentally measured biological activity (e.g., IC50 values).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, which can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build an equation that relates a subset of descriptors to the biological activity. researchgate.net

Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external test sets.

QSAR studies on benzothiazole and thiazole derivatives have successfully created predictive models for various activities. laccei.orgnih.gov For instance, a 2D-QSAR model for thiazole derivatives as 5-lipoxygenase inhibitors yielded a regression equation linking descriptors like AATSC4c, GATS5s, and maxHBa to the inhibitory activity (pIC50). researchgate.net Such models can elucidate which structural features are most important for activity; for example, studies on amidino-substituted benzazoles revealed that their cytotoxic effects depend on the spatial distribution of atomic mass and polarizability. nih.gov

| Descriptor Class | Example Descriptor | Significance |

|---|---|---|

| Electronic | Dipole Moment | Relates to polar interactions and solubility. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity, affecting membrane permeability. |

| Topological | Wiener Index | Describes molecular branching and size. |

| Steric / Geometrical | Molecular Volume / Surface Area | Relates to how a molecule fits into a binding site. |

| Thermodynamic | Heat of Formation | Indicates molecular stability. |

Pharmacophore Modeling in Rational Drug Design

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (a pharmacophore) required for a molecule to exert a specific biological activity. mdpi.com It abstracts the common structural motifs from a set of active molecules into a simplified 3D query.

A pharmacophore model for a series of this compound analogs would consist of features such as:

Hydrogen Bond Acceptors (HBA): Typically oxygen or nitrogen atoms.

Hydrogen Bond Donors (HBD): N-H or O-H groups, such as those in the hydrazino moiety.

Hydrophobic (H) or Aromatic (AR) regions: The benzothiazole ring system.

Positive/Negative Ionizable features.

Once a pharmacophore hypothesis is generated and validated, it can be used as a 3D query to screen large virtual databases for novel compounds that match the required features but may have a completely different chemical scaffold. This approach is particularly useful when the 3D structure of the biological target is unknown. Studies on alkylhydrazide-based inhibitors have successfully generated pharmacophore models (e.g., ADDDHRR) that highlight the importance of the hydrazide moiety's hydrogen bonding capabilities and the aromatic features of the molecule. mdpi.com This approach facilitates the rational design of new molecules by ensuring they possess the key interactive elements necessary for binding. nih.govnih.gov

Investigation of Biological Activities and Underlying Mechanisms of 2 Hydrazino 5,7 Dimethyl 1,3 Benzothiazole Derivatives

Antimicrobial Research

Derivatives of the 2-hydrazinobenzothiazole (B1674376) scaffold have been widely investigated for their potential to combat various microbial pathogens. The inherent chemical properties of the benzothiazole (B30560) ring system, combined with the reactive hydrazino group, provide a versatile platform for the synthesis of novel antimicrobial agents.

Antibacterial Efficacy Studies

Numerous studies have confirmed the antibacterial potential of 2-hydrazinobenzothiazole derivatives, particularly those modified into hydrazone structures. These compounds have been tested against a panel of both Gram-positive and Gram-negative bacteria.

For instance, a series of 1,3-benzothiazole-2-yl-hydrazones were synthesized and evaluated for their in vitro antibacterial activity against pathogenic strains such as Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. The studies indicated that these compounds displayed varying degrees of antibacterial efficacy, with some showing moderate activity. Another study involving new iodo-substituted benzylidenes of 2-hydrazino benzothiazole reported activity against Escherichia Coli and Proteus Vulgaris. The disc diffusion method is commonly employed in these studies to measure the zone of inhibition, providing a quantitative measure of antibacterial potency.

Further research into new benzothiazole hydrazide derivatives also demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net The versatility of the benzothiazole nucleus is a key factor in its broad-spectrum biological activity. researchgate.net

| Derivative Class | Bacterial Strains Tested | Method | Observed Activity | Reference |

|---|---|---|---|---|

| 1,3-Benzothiazole-2-yl-hydrazones | Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa | Disc Diffusion | Moderate activity observed. | |

| Benzylidene-2-hydrazino benzothiazole | Escherichia Coli, Proteus Vulgaris | Disc Diffusion | Some compounds showed activity at 150 ppm. | |

| Benzothiazole hydrazide derivatives | Gram-positive and Gram-negative bacteria | Not specified | Four compounds exhibited promising activity. | researchgate.net |

| Benzothiazole-hydrazones | S. aureus, E. coli | MIC determination | One compound showed high activity (MIC = 78.125 µg/ml). | nih.gov |

Antifungal Efficacy Studies

The antifungal properties of 2-hydrazinobenzothiazole derivatives have also been a focal point of research. Studies have shown that these compounds can be effective against a range of fungal pathogens, including various Candida species, which are a common cause of fungal infections in humans. bohrium.com

Research on novel 2-hydrazino-1,3-thiazole derivatives, a related class of compounds, revealed significant anti-Candida activity. bohrium.com The introduction of specific chemical moieties, such as an indolyl group linked to the hydrazone function, was found to enhance the in vitro activity against Candida albicans strains. bohrium.com Similarly, the addition of an (S)-2-aminoethyl chain on the thiazole (B1198619) nucleus broadened the activity spectrum, showing selectivity towards non-albicans Candida species. bohrium.com

Other studies have evaluated 1,3-benzothiazole-2-yl-hydrazones against fungi like Aspergillus niger, Rhizopus oryzae, and Candida albicans, demonstrating moderate activity. The hydrazone linkage is considered to play an important role in the observed antifungal behavior. researchgate.net Fused pyrimido benzothiazoles have also shown a broad spectrum of activity against Penicillium sp. and A. niger. derpharmachemica.com

| Derivative Class | Fungal Strains Tested | Observed Activity | Reference |

|---|---|---|---|

| 2-Hydrazino-1,3-thiazole derivatives | Candida albicans, non-albicans Candida spp. | Introduction of specific moieties enhanced activity and selectivity. | bohrium.com |

| 1,3-Benzothiazole-2-yl-hydrazones | Aspergillus niger, Rhizopus oryzae, Candida albicans | Moderate activity reported. | |

| Fused pyrimido benzothiazoles | Penicillium sp., Aspergillus niger | Showed a broad spectrum of antifungal activity. | derpharmachemica.com |

| 2-Hydrazinyl-4-phenyl-1,3-thiazole derivatives | Candida albicans ATCC 10231 | Compounds 7a and 7e showed promising inhibitory activity (MIC values of 7.81 µg/mL and 3.9 µg/mL). | nih.gov |

Anti-mycobacterial and Anti-tubercular Investigations

Derivatives of 2-hydrazinobenzothiazole have emerged as promising candidates in the search for new treatments for tuberculosis (TB), caused by Mycobacterium tuberculosis. The development of new anti-TB drugs is critical due to the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov

A series of 2-(2-hydrazinyl)thiazole derivatives were designed, synthesized, and evaluated for their inhibitory activity against the H37Rv strain of M. tuberculosis. researchgate.net Certain compounds within this series demonstrated noticeable inhibitory activity, with minimum inhibitory concentration (MIC) values indicating their potential as anti-tubercular agents. researchgate.net Another study focused on acetylene-containing 2-(2-hydrazinyl)thiazole derivatives, also testing them against the H37Rv strain. nih.gov

Further research on benzothiazole–pyrimidine hybrids has shown high activity against sensitive, MDR, and XDR strains of M. tuberculosis. nih.gov Specific compounds from this series exhibited MIC values as low as 0.24–0.98 µg/mL against the sensitive strain and maintained good activity against resistant strains, highlighting the potential of this chemical scaffold. nih.gov

Structure-Activity Relationship (SAR) Studies for Antimicrobial Properties

Structure-Activity Relationship (SAR) studies are crucial for optimizing the antimicrobial potency of 2-hydrazinobenzothiazole derivatives. Research has shown that the biological activity is highly dependent on the nature and position of substituents on the benzothiazole and associated phenyl rings. researchgate.net

Key findings from SAR studies include:

The Hydrazone Linkage : The (-NH-N=CH-) group is a critical structural feature for antimicrobial activity. researchgate.netmdpi.com It serves as a versatile linker to attach various structural motifs to the benzothiazole core. researchgate.net

Substituents on the Phenyl Ring : The presence of electron-withdrawing groups, such as chloro and nitro groups, particularly at the para position of the phenyl ring attached to the hydrazone moiety, has been shown to improve antibacterial and antifungal activity. researchgate.net

Lipophilicity : The anti-TB activity of acetylene-containing 2-(2-hydrazinyl)thiazole derivatives was found to be directly correlated with lower logP values, suggesting that lipophilicity is a key determinant of efficacy. nih.gov

Heterocyclic Moieties : Incorporating other heterocyclic rings, such as pyrimidine, can lead to hybrids with potent activity against various strains of M. tuberculosis. nih.gov

Proposed Mechanisms of Antimicrobial Action (e.g., DprE1 Inhibition)

Understanding the mechanism of action is vital for the development of effective antimicrobial drugs. For benzothiazole derivatives, particularly in the context of anti-tubercular activity, a primary target that has been identified is the decaprenylphosphoryl-D-ribose oxidase (DprE1) enzyme. plos.orgnih.gov

DprE1 is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall. plos.orgnih.gov Inhibition of this enzyme blocks the formation of essential cell wall components, leading to bacterial death. Benzothiazinones (BTZs), which are structurally related to benzothiazoles, are known irreversible inhibitors of DprE1. plos.orgnih.gov Molecular docking studies have shown that benzothiazole-based compounds can bind effectively to the DprE1 active site, often involving hydrophobic and van der Waals interactions. researchgate.net The nitro group on some derivatives is believed to be crucial for the mechanism, as it is susceptible to reduction, leading to the formation of a covalent bond with a cysteine residue (Cys387) in the enzyme's active site. researchgate.net

Other proposed mechanisms for the antibacterial action of benzothiazole derivatives include the inhibition of enzymes such as DNA gyrase, MurB (uridine diphosphate-N-acetyl enol pyruvyl glucosamine (B1671600) reductase), and dihydrofolate reductase. nih.gov

Anticancer and Antiproliferative Research

Beyond their antimicrobial properties, benzothiazole derivatives have demonstrated significant potential as anticancer agents. nih.govnih.gov These compounds have been shown to be effective against a variety of cancer cell lines through multiple mechanisms. nih.govnih.gov

Hydrazine-based benzothiazole derivatives have been screened for their anti-tumor potential against HeLa (cervical cancer) and COS-7 (kidney fibroblast cancer) cell lines. One such derivative exhibited an IC₅₀ of 2.41 µM against HeLa cells and 4.31 µM against COS-7 cells, values comparable to the reference drug doxorubicin. nih.gov

A series of arylidene-hydrazinyl-thiazole derivatives were evaluated for their in vitro cytotoxicity on MDA-MB231 (breast cancer) and HeLa cell lines. researchgate.net Significant antiproliferative activity was reported for 2-(2-benzyliden-hydrazinyl)-4-methylthiazole, with an IC₅₀ value of 3.92 µg/mL on MDA-MB-231 cells. researchgate.net Another study synthesized phenylacetamide derivatives containing a benzothiazole nucleus and tested them for antiproliferative activity in paraganglioma and pancreatic cancer cell lines, finding that they induced a marked reduction in cell viability at low micromolar concentrations. mdpi.com

| Derivative Class | Cancer Cell Line | Observed Activity (IC₅₀) | Reference |

|---|---|---|---|

| Hydrazine (B178648) based benzothiazole | HeLa (cervical cancer) | 2.41 µM | nih.gov |

| Hydrazine based benzothiazole | COS-7 (kidney fibroblast) | 4.31 µM | nih.gov |

| 2-(2-Benzyliden-hydrazinyl)-4-methylthiazole | MDA-MB-231 (breast cancer) | 3.92 µg/mL | researchgate.net |

| 2-(2-Benzyliden-hydrazinyl)-4-methylthiazole | HeLa (cervical cancer) | 11.4 µg/mL | researchgate.net |

| 2-[2-(4-Methoxybenzylidene) hydrazinyl]-4-phenylthiazole | HeLa (cervical cancer) | 11.1 µg/mL | researchgate.net |

| Phenylacetamide benzothiazoles | Paraganglioma and Pancreatic cancer cells | Marked viability reduction at low micromolar concentrations. | mdpi.com |

In Vitro Investigations using Cellular Models

The cytotoxic potential of benzothiazole derivatives has been extensively evaluated against a variety of human cancer cell lines. These in vitro studies are crucial for identifying promising anticancer candidates. For instance, a hydrazine-based benzothiazole derivative, compound 11 , demonstrated notable activity against HeLa (cervical cancer) and COS-7 (monkey kidney fibroblast) cell lines, with IC₅₀ values of 2.41 µM and 4.31 µM, respectively. nih.gov Another study highlighted a thiourea-containing benzothiazole derivative, compound 3 , which showed potent antiproliferative activity against the U-937 (human macrophage) cell line with an IC₅₀ value of 16.23 µM. nih.gov

Furthermore, fluorinated 2-aryl benzothiazole derivatives have exhibited significant growth inhibition. Compounds 1 and 2 , which feature hydroxyl substitutions, were particularly effective against the MCF-7 (human breast adenocarcinoma) cell line, with GI₅₀ values of 0.57 µM and 0.4 µM, respectively. nih.govinformahealthcare.com The anticancer activity of various benzothiazole derivatives against different cancer cell lines is summarized in the table below.

Table 1: In Vitro Anticancer Activity of Benzothiazole Derivatives

| Compound | Cancer Cell Line | Activity (IC₅₀/GI₅₀ in µM) |

|---|---|---|

| Compound 11 | HeLa | 2.41 |

| Compound 11 | COS-7 | 4.31 |

| Compound 3 | U-937 | 16.23 |

| Compound 1 | MCF-7 | 0.57 |

| Compound 2 | MCF-7 | 0.40 |

| Compound 12 | HT29 (Colon) | 0.015 |

| Compound 12 | H460 (Lung) | 0.28 |

| Compound 12 | A549 (Lung) | 1.53 |

| Compound 12 | MDA-MB-231 (Breast) | 0.68 |

| Nitro-styryl benzothiazole 57 | Pancreatic Cancer Cells | 27 |

| Fluorostyryl benzothiazole 58 | Pancreatic Cancer Cells | 35 |

DNA Binding and Nuclease Activity Studies

The mechanism of action for many anticancer agents involves interaction with DNA. Research indicates that benzothiazole derivatives can bind to DNA and, in some cases, induce DNA damage, leading to the inhibition of cancer cell growth and apoptosis. researchgate.net Studies on structurally related benzothiazole and benzimidazole (B57391) compounds have shown that these molecules predominantly bind within the minor groove of DNA, particularly at AT-rich sequences. nih.gov This binding can occur through various modes, including the formation of monomers, dimers, or higher-order aggregates within the groove. nih.gov While specific nuclease activity (the ability to cleave DNA) is not extensively detailed for 2-hydrazino-benzothiazole derivatives themselves, the demonstrated ability to cause DNA damage suggests that interference with DNA replication and transcription is a plausible anticancer mechanism. researchgate.net

Structure-Activity Relationship (SAR) Studies for Anticancer Effects

Structure-activity relationship (SAR) studies are vital for optimizing the anticancer potency of benzothiazole derivatives. Research has consistently shown that the nature and position of substituents on the benzothiazole and any associated phenyl rings significantly influence cytotoxic activity.

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro (NO₂) or halo (Cl, F) groups, on an associated phenyl ring often enhances anticancer activity. nih.govresearchgate.net For example, an indole-based hydrazine carboxamide derivative showed potent antitumor activity, which was attributed to the presence of electron-withdrawing groups at the 4-position of the benzyl (B1604629) ring. nih.gov

Substituents on the Hydrazino Moiety: Modifications at the hydrazino group are critical. The 2-(4-hydroxy-methoxy benzylidene)-hydrazino moiety was found to remarkably enhance antitumor potential. nih.gov In contrast, replacing the 4-hydroxy group with a 4-methoxy group led to a decrease in activity, highlighting the importance of specific hydroxyl substitutions for biological effect. nih.gov

Substituents on the Benzothiazole Ring: The substitution pattern on the core benzothiazole ring also plays a role. The presence of two methyl groups and a methylthio (SCH₃) group in a pyrimidine-containing benzothiazole derivative was linked to its excellent anticancer activity against lung, breast, and renal cancer cell lines. nih.gov

Proposed Mechanisms of Anticancer Action

Several mechanisms have been proposed to explain the anticancer effects of benzothiazole derivatives. A primary mechanism is the induction of apoptosis (programmed cell death). One novel benzothiazole derivative was found to induce apoptosis through the mitochondrial pathway. nih.gov In vitro studies have demonstrated that these compounds can trigger apoptosis via cell cycle arrest, a process that halts cell division and can lead to cell death. researchgate.net

Another significant mechanism involves the inhibition of key enzymes that are overactive in cancer cells. Benzothiazole scaffolds have been identified as inhibitors of carbonic anhydrases (CAs), specifically isoforms like CA IX and CA XII, which are associated with tumor growth and pH regulation in the tumor microenvironment. nih.govnih.gov By inhibiting these enzymes, benzothiazole derivatives can disrupt tumor metabolism and survival.

Anti-inflammatory Research

In addition to their anticancer properties, hydrazone and benzothiazole derivatives have been recognized for their potential as anti-inflammatory agents. nih.govnih.gov Inflammation is a critical process in many diseases, and the development of new anti-inflammatory drugs is an ongoing research priority.

In Vitro and Pre-clinical Models for Anti-inflammatory Efficacy

The anti-inflammatory efficacy of benzothiazole-hydrazone derivatives has been assessed using various models. In vitro anti-inflammatory activity has been investigated using human erythrocytes, where certain compounds exhibited better activity than the standard drug indomethacin. nih.gov Pre-clinical animal models, such as the carrageenan-induced paw edema model in mice, are commonly used to evaluate in vivo anti-inflammatory effects. In one study, thiazole-thiazolidinone conjugates provided significant protection against edema, with some compounds showing higher efficacy than indomethacin. mdpi.com

Enzyme Inhibition Studies (e.g., Cyclooxygenase (COX) and Matrix Metalloproteinase (MMP) Inhibition)

A primary mechanism for the anti-inflammatory action of many drugs is the inhibition of cyclooxygenase (COX) enzymes. The COX enzyme has two main isoforms, COX-1 and COX-2. While COX-1 is involved in normal physiological functions, COX-2 is induced during inflammation and is a key target for anti-inflammatory drugs. nih.gov

Several studies have synthesized and evaluated thiazole and benzothiazole derivatives as inhibitors of COX-1 and COX-2. nih.govnih.gov For example, a series of 5,6-diarylimidazo[2,1-b]thiazole derivatives was evaluated, identifying a potent and selective inhibitor of the COX-2 enzyme. nih.gov SAR studies revealed that benzothiazole-based thiazolidinones were effective COX-1 inhibitors, with the activity being influenced by substituents on the benzene (B151609) ring; 2-Cl, 4-Cl, and 4-NO₂ groups were found to be favorable for COX-1 inhibition. nih.gov The table below presents the inhibitory activity of some benzothiazine derivatives against COX enzymes.

Table 2: COX-1 and COX-2 Inhibition by Benzothiazine Derivatives

| Compound | COX-1 Inhibition (IC₅₀ in µM) | COX-2 Inhibition (IC₅₀ in µM) | Selectivity Ratio (COX-2/COX-1) |

|---|---|---|---|

| Meloxicam (Reference) | 267.71 | 112.67 | 0.42 |

| BS23 | 241.64 | 13.19 | 0.05 |

| BS24 | 126.54 | 26.34 | 0.21 |

| BS25 | 130.96 | 62.63 | 0.56 |

| BS26 | 128.73 | 18.20 | 0.14 |

Data sourced from a study on 1,2-benzothiazine derivatives, which are structurally related to the benzothiazole scaffold. nih.gov

While research has heavily focused on COX inhibition, the role of these compounds in inhibiting other enzymes like matrix metalloproteinases (MMPs), which are also involved in inflammation and tissue degradation, remains an area for further investigation.

Structure-Activity Relationship (SAR) Studies for Anti-inflammatory Properties

Structure-activity relationship (SAR) studies on derivatives related to the 2-hydrazino-1,3-benzothiazole scaffold have provided valuable insights into the chemical features that enhance anti-inflammatory activity. Research on a series of 5-methyl-2-(pyridine-3-yl)thiazole-4-carbohydrazides, which share the core hydrazone linkage, demonstrated that the nature and position of substituents on the aromatic ring play a crucial role in their ability to inhibit protein denaturation, a hallmark of inflammation. acs.org

Analysis of the IC₅₀ values, which represent the concentration required to inhibit 50% of the activity, highlighted that the presence of specific functional groups significantly influences efficacy. For instance, compound 5l (N'-(4-hydroxy-3-methoxybenzylidene)-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide) exhibited the highest inhibitory activity. acs.org The SAR study deduced that the combination of a hydroxyl group at the 4th position and a methoxy (B1213986) group at the 3rd position of the phenyl ring drastically enhanced its anti-inflammatory potential. acs.org This suggests that electron-donating groups in these positions are favorable for activity.

In contrast, the compound with a 3,4-dimethoxy substitution showed less inhibition than the 4-hydroxy-3-methoxy substituted analogue, and the compound with only a hydroxyl group at the 4th position also had lower activity. acs.org The presence of heterocyclic rings, as seen in compounds 5k and 5e , resulted in better inhibition compared to those with simple aromatic substituents. acs.org This indicates that both electronic and steric factors of the substituents are key determinants of the anti-inflammatory properties of these hydrazone derivatives.

Table 1: SAR Findings for Anti-inflammatory Activity of Thiazole Hydrazide Derivatives

| Compound | Substituent on Phenyl Ring | Key Feature | Relative Anti-inflammatory Activity |

|---|---|---|---|

| 5l | 4-hydroxy-3-methoxy | Hydroxyl and methoxy groups | Highest |

| 5b | 3,4-dimethoxy | Two methoxy groups | Moderate |

| 5i | 4-hydroxy | Single hydroxyl group | Moderate |

| 5g | 4-benzyloxy | Bulky benzyloxy group | Lowest |

| 5k, 5e | Heterocyclic rings | --- | Better than simple aromatics |

Anticonvulsant Research

The hydrazone moiety (-NH-N=CH-) is a recognized pharmacophore in the development of novel anticonvulsant agents. nih.govresearchgate.net Derivatives incorporating this feature, including those based on the benzothiazole nucleus, have been a focus of research aimed at identifying new treatments for epilepsy, a neurological disorder characterized by abnormal electrical activity in the brain. nih.govnih.gov

Mechanistic Pathways (e.g., Modulation of GABAergic Neurotransmission)

The primary mechanism of action for many anticonvulsant drugs involves the modulation of neurotransmitter systems to correct the imbalance between excitation and inhibition in the brain. nih.gov A key target is the GABAergic system. Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the central nervous system. researchgate.net Enhancement of GABAergic neurotransmission leads to a decrease in neuronal excitability, thus suppressing seizure activity. While direct studies on 2-hydrazino-5,7-dimethyl-1,3-benzothiazole are limited, research on related hydrazone and benzothiazole compounds suggests that their anticonvulsant effects may be mediated through this pathway. For example, combining the benzothiazole and triazole pharmacophores has yielded compounds with significant anticonvulsant activity, believed to act by modulating neuronal ion channels. nih.gov

Structure-Activity Relationship (SAR) Studies for Anticonvulsant Potency

SAR studies are crucial for optimizing the anticonvulsant potency of lead compounds. For derivatives containing both benzothiazole and triazole rings, research has shown that the substitution pattern significantly affects efficacy. One of the most promising compounds from a synthesized series, 17a , demonstrated a potent protective effect in the maximal electroshock (MES) seizure test, a standard model for screening anticonvulsant drugs. nih.gov This compound had an ED₅₀ value of 39.4 mg/kg, indicating its high potency. nih.gov

The duration of action is another critical factor. Compound 17b from the same series was noted for its long-lasting anticonvulsant effects, maintaining protective activity for more than 6 hours in the MES test. nih.gov The electronic properties of the heterocyclic systems are also considered important; fused-triazole systems often exhibit higher anticonvulsant activity due to an increase in the electronic cloud density of the triazole ring. nih.gov These findings suggest that modifications to the heterocyclic core and its substituents can fine-tune both the potency and the pharmacokinetic profile of these potential anticonvulsant agents.

Antidiabetic Research

Benzothiazole derivatives have emerged as a promising class of compounds in the search for novel antidiabetic agents. koreascience.kr Research has focused on their ability to modulate glucose metabolism through various mechanisms, including the inhibition of key digestive enzymes and the activation of cellular energy sensors. nih.govnih.gov

Glucose Homeostasis Modulation Studies

Maintaining glucose homeostasis is fundamental in managing diabetes. One therapeutic strategy involves inhibiting enzymes like α-amylase and α-glucosidase, which are responsible for carbohydrate digestion and subsequent glucose absorption. Thiazole-based hydrazone derivatives have been shown to be effective inhibitors of these enzymes. nih.gov

In one study, a series of piperidine-bearing hydrazinyl-thiazole derivatives displayed potent inhibitory activity against aldose reductase (AR), α-glucosidase (α-GLY), and α-amylase (α-AMY). nih.gov All tested derivatives showed more effective inhibition of AR compared to the standard drug epalrestat. nih.gov For instance, compound 3c was the most potent AR inhibitor with a Kᵢ value of 5.47 ± 0.53 nM. nih.gov These compounds also demonstrated significant, albeit varied, inhibitory effects on α-glucosidase and α-amylase, suggesting a multi-targeted approach to controlling post-prandial hyperglycemia. nih.gov Another study on 2-[(arylidenyl)methylidene]hydrazinyl-1,3-thiazole-5-carbaldehydes found that compounds 3a and 3l showed excellent α-amylase inhibition, attributed to the strong electron-donating nature of the substituents on the aryl ring. nih.gov

Table 2: Enzyme Inhibitory Activity of Hydrazinyl-Thiazole Derivatives

| Enzyme Target | Compound Series | Range of Inhibitory Values | Most Potent Compound |

|---|---|---|---|

| Aldose Reductase (AR) | 3a-3j | Kᵢ: 5.47 ± 0.53 to 23.89 ± 1.46 nM | 3c (Kᵢ: 5.47 ± 0.53 nM) |

| α-Glucosidase (α-GLY) | 3a-3j | Kᵢ: 1.76 ± 0.01 to 24.81 ± 0.15 µM | Not specified |

| α-Amylase (α-AMY) | 3a-3j | IC₅₀: 4.94–28.17 µM | Not specified |

Enzyme Activation Studies (e.g., AMP-activated protein kinase (AMPK) Activation)

AMP-activated protein kinase (AMPK) is a critical enzyme in regulating cellular energy balance and has become a major target for new antidiabetic drugs. nih.gov Activation of AMPK can increase glucose uptake into muscle cells and modulate other metabolic pathways to lower blood glucose levels.

Research into benzothiazole derivatives has identified compounds that can activate AMPK. nih.gov One study designed and synthesized several benzothiazoles based on the structure of a known AMPK activator. These derivatives were found to increase the rate of glucose uptake in L6 myotubes in an AMPK-dependent manner. nih.gov A standout compound, 34 (2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole ), increased glucose uptake by up to 2.5-fold compared to control cells. nih.gov This effect was accompanied by an increase in the abundance of GLUT4 glucose transporters on the cell surface and direct activation of AMPK. nih.gov When administered to hyperglycemic mice, compound 34 effectively lowered blood glucose levels, confirming its potential as an antidiabetic agent acting through the AMPK pathway. nih.gov

Structure-Activity Relationship (SAR) Studies for Antidiabetic Effects

The investigation into the antidiabetic potential of benzothiazole derivatives has identified them as a promising class of compounds. While specific structure-activity relationship (SAR) studies on this compound derivatives are not extensively documented, research on analogous hydrazine-thiazole and pyrazolobenzothiazine structures offers significant insights. These studies often focus on the inhibition of key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase, which play a crucial role in managing postprandial hyperglycemia. nih.gov